2-Nitro-4-(trifluoromethoxy)anisole
Overview
Description
2-Nitro-4-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6F3NO4. It is a derivative of anisole (methoxybenzene) where a nitro group and a trifluoromethoxy group are attached to the benzene ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethoxy group is finding increased utility as a substituent in bioactives , suggesting that it may interact with various biological targets.
Mode of Action
It’s known that 4-(trifluoromethoxy)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position . This suggests that the compound might interact with its targets through a similar mechanism.
Pharmacokinetics
The compound’s molecular weight (23713 g/mol) and its physical properties such as boiling point (90…95 °C at 05 mmHg) and melting point (47 °C) suggest that it might have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethoxy)anisole. For instance, the compound is classified as a flammable liquid and may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, especially in environments with heat, sparks, open flames, or other ignition sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethoxy)anisole typically involves the nitration of 4-(trifluoromethoxy)anisole. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethoxy)anisole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is 2-amino-4-(trifluoromethoxy)anisole.
Substitution: Depending on the substituent and reaction conditions, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-Nitro-4-(trifluoromethoxy)anisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: This compound has a similar structure but with an amino group instead of a methoxy group.
4-(Trifluoromethoxy)anisole: This compound lacks the nitro group and is used as a precursor in the synthesis of 2-Nitro-4-(trifluoromethoxy)anisole.
Uniqueness
This compound is unique due to the presence of both a nitro group and a trifluoromethoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-3-2-5(16-8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKQTICAABSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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